Alpmhir trifluoroacetate
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Overview
Description
Alpmhir trifluoroacetate is a chemical compound that belongs to the family of trifluoroacetates. Trifluoroacetates are known for their high stability and unique chemical properties due to the presence of three fluorine atoms attached to the acetyl group. These compounds are widely used in various fields, including organic synthesis, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpmhir trifluoroacetate can be synthesized through several methods. One common method involves the reaction of Alpmhir with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically takes place under mild conditions, with temperatures ranging from 0°C to room temperature. The reaction can be represented as follows:
[ \text{Alpmhir} + \text{(CF}_3\text{CO)}_2\text{O} \rightarrow \text{this compound} + \text{CF}_3\text{COOH} ]
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of Alpmhir and trifluoroacetic anhydride, with the reaction mixture being stirred and maintained at a constant temperature. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Alpmhir trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Alpmhir trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: It is used in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein structures.
Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which Alpmhir trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate group with various molecular targets. The trifluoroacetate group is highly electronegative, which allows it to participate in hydrogen bonding and other non-covalent interactions. These interactions can stabilize or destabilize certain molecular structures, influencing the activity of enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A widely used reagent in organic synthesis with similar properties.
Trifluoroacetyl chloride: Another trifluoroacetate derivative used in the synthesis of various organic compounds.
Trifluoroethanol: A fluorinated alcohol with applications in organic synthesis and as a solvent.
Uniqueness
Alpmhir trifluoroacetate is unique due to its specific structure and the presence of the Alpmhir moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other trifluoroacetates may not be suitable.
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64N12O8S.C2HF3O2/c1-7-21(4)29(34(54)45-25(36(56)57)10-8-13-42-37(39)40)48-32(52)26(17-23-18-41-19-43-23)46-31(51)24(12-15-58-6)44-33(53)28-11-9-14-49(28)35(55)27(16-20(2)3)47-30(50)22(5)38;3-2(4,5)1(6)7/h18-22,24-29H,7-17,38H2,1-6H3,(H,41,43)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H,48,52)(H,56,57)(H4,39,40,42);(H,6,7)/t21-,22-,24-,25-,26-,27-,28-,29-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBZGDGAFZMEAV-LZVFNOIMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65F3N12O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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